molecular formula C10H7BrClN B2411604 8-(Bromomethyl)-6-chloroquinoline CAS No. 87293-40-1

8-(Bromomethyl)-6-chloroquinoline

Cat. No.: B2411604
CAS No.: 87293-40-1
M. Wt: 256.53
InChI Key: IVSVEUFMSNAINT-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-6-chloroquinoline: is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-6-chloroquinoline typically involves the bromomethylation of 6-chloroquinoline. One common method includes the reaction of 6-chloroquinoline with formaldehyde and hydrobromic acid under acidic conditions to introduce the bromomethyl group at the 8-position .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 8-(Bromomethyl)-6-chloroquinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of various reduced quinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution: Formation of azido, thiocyanato, or amino derivatives of quinoline.

    Oxidation: Formation of quinoline N-oxides or carboxylic acid derivatives.

    Reduction: Formation of dihydroquinoline or tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: 8-(Bromomethyl)-6-chloroquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used to develop new drugs and therapeutic agents.

Medicine: The compound is investigated for its potential use in treating infectious diseases and cancer. Its derivatives are tested for their efficacy and safety in preclinical and clinical trials.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-6-chloroquinoline involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the function of bacterial enzymes and proteins, leading to cell death. In anticancer research, it interferes with cellular signaling pathways and induces apoptosis in cancer cells .

Comparison with Similar Compounds

    6-Chloroquinoline: Lacks the bromomethyl group and has different reactivity and applications.

    8-Methyl-6-chloroquinoline: Contains a methyl group instead of a bromomethyl group, leading to different chemical properties.

    8-(Bromomethyl)quinoline:

Uniqueness: 8-(Bromomethyl)-6-chloroquinoline is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

8-(bromomethyl)-6-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSVEUFMSNAINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87293-40-1
Record name 8-(bromomethyl)-6-chloroquinoline
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